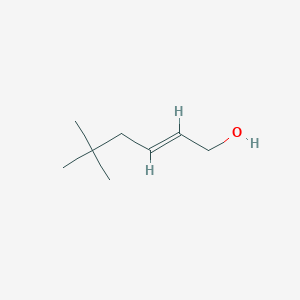
5,5-Dimethylhex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylhex-2-en-1-ol is an organic compound with the molecular formula C8H16O It is a monounsaturated alcohol characterized by a double bond at the second carbon and a hydroxyl group at the first carbon The presence of two methyl groups at the fifth carbon makes it a branched molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-2-en-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 5,5-dimethylhex-2-en-1-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another method involves the aldol condensation of acetone with 3-methylbutanal, followed by reduction of the resulting aldol product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.
Reduction: 5,5-Dimethylhexan-1-ol.
Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:
Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylhex-5-en-1-ol
- 2-Ethenyl-2,5-dimethylhex-4-en-1-ol
- 2,5-Dimethyl-4-hexen-1-ol
Uniqueness
5,5-Dimethylhex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure and the position of the double bond and hydroxyl group make it different from other similar compounds, leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(E)-5,5-dimethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
LPVKDQZJUITFCN-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)C/C=C/CO |
Kanonische SMILES |
CC(C)(C)CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


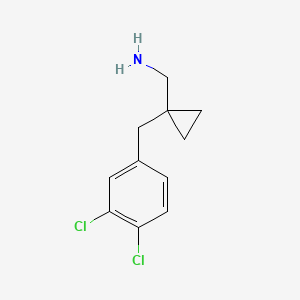
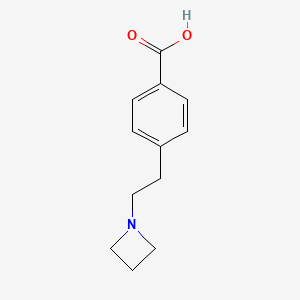
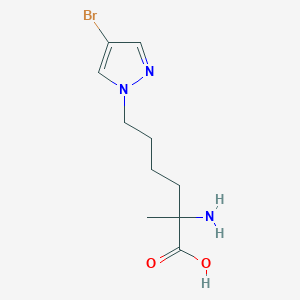

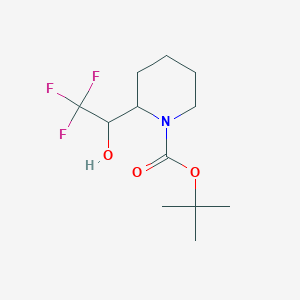
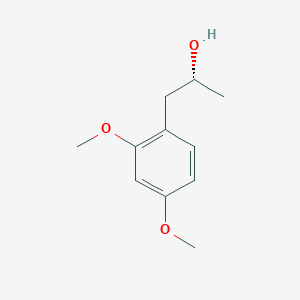
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
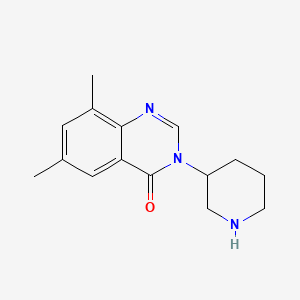
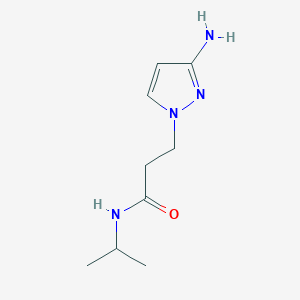
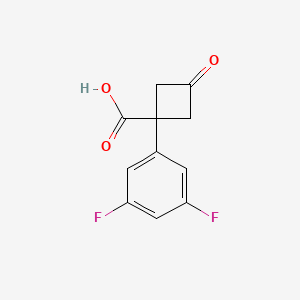
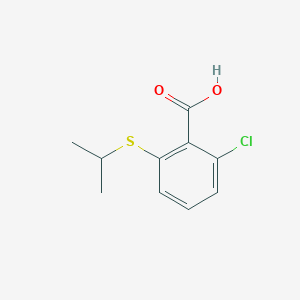

![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)

